molecular formula C22H21NO6 B14000974 N-(4,7-Dihydroxy-8-methyl-2-oxo-2H-chromen-3-yl)-2,2-dimethylchromane-6-carboxamide CAS No. 31589-45-4

N-(4,7-Dihydroxy-8-methyl-2-oxo-2H-chromen-3-yl)-2,2-dimethylchromane-6-carboxamide

Cat. No.: B14000974
CAS No.: 31589-45-4
M. Wt: 395.4 g/mol
InChI Key: MWCZKKARWNYYQC-UHFFFAOYSA-N
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Description

N-(4,7-Dihydroxy-8-methyl-2-oxo-2H-chromen-3-yl)-2,2-dimethylchromane-6-carboxamide is a synthetic chroman-coumarin hybrid compound characterized by a chromane core (2,2-dimethylchromane) linked via an amide bond to a substituted coumarin moiety (4,7-dihydroxy-8-methyl-2-oxo-2H-chromen-3-yl). Its exact mass is reported as 395.151484 g/mol . The compound’s structure combines features of chroman derivatives, known for anti-inflammatory properties, and coumarins, which exhibit diverse bioactivities. However, empirical data on its biological efficacy remain unreported in the provided evidence, necessitating comparative analysis with structurally analogous compounds.

Properties

CAS No.

31589-45-4

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

N-(4,7-dihydroxy-8-methyl-2-oxochromen-3-yl)-2,2-dimethyl-3,4-dihydrochromene-6-carboxamide

InChI

InChI=1S/C22H21NO6/c1-11-15(24)6-5-14-18(25)17(21(27)28-19(11)14)23-20(26)13-4-7-16-12(10-13)8-9-22(2,3)29-16/h4-7,10,24-25H,8-9H2,1-3H3,(H,23,26)

InChI Key

MWCZKKARWNYYQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC4=C(C=C3)OC(CC4)(C)C)O

Origin of Product

United States

Biological Activity

N-(4,7-Dihydroxy-8-methyl-2-oxo-2H-chromen-3-yl)-2,2-dimethylchromane-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H21NO6 and a molecular weight of 393.41 g/mol. Its structure features a coumarin backbone, which is known for various biological activities including anti-inflammatory and anticancer effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Anticancer Activity :
    • Research indicates that coumarin derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, respectively .
    • A specific study on related coumarin compounds demonstrated IC50 values ranging from 34.98 µM to 667.35 µM against breast cancer cells (MDAMB231), indicating potent activity that warrants further investigation .
  • Mechanism of Action :
    • The compound appears to act through the induction of reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .
    • Additionally, it may interact with key proteins involved in cell survival pathways, enhancing the binding affinity through hydrophobic interactions and hydrogen bonds .
  • Other Biological Activities :
    • Coumarins are also noted for their anti-inflammatory, antibacterial, and antiviral properties. The structural modifications at various positions on the benzopyranone can enhance these activities significantly .

Table 1: Summary of Anticancer Activity

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
MDAMB23134.98Induction of apoptosis via ROS production
HepG2VariableModulation of cell cycle regulators
HeLaVariableInhibition of proliferation

Case Studies

  • Case Study on Apoptosis Induction :
    A study evaluated the effects of a structurally similar coumarin derivative on MCF-7 breast cancer cells. The results indicated that treatment led to increased expression of pro-apoptotic markers while decreasing anti-apoptotic proteins, suggesting a clear mechanism for its anticancer effects.
  • In Vivo Efficacy :
    In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with similar coumarin compounds, further supporting their potential as therapeutic agents in cancer treatment.

Scientific Research Applications

The applications of N-(4,7-Dihydroxy-8-methyl-2-oxo-2H-chromen-3-yl)-2,2-dimethylchromane-6-carboxamide are not explicitly detailed in the provided search results. However, the search results do provide information on similar compounds, derivatives, and their potential applications, particularly in the context of anticancer activity.

Chemical Information
N-(4,7-dihydroxy-8-methyl-2-oxo-2H-chromen-3-yl)-4-hydroxy-3-isopentylbenzamide:

  • CAS No : 95133-91-8
  • Molecular Formula : C22H23NO6C_{22}H_{23}NO_6
  • Molecular Weight : 397.428

2H-1-Benzopyran-6-carboxamide,N-(4,7-dihydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl)-3,4-dihydro-2,2-dimethyl-:

  • Molecular Weight : 395.40500
  • Density : 1.43g/cm3
  • Molecular Formula : C22H21NO6C_{22}H_{21}NO_6

N-(4,7-Dihydroxy-8-methyl-2-oxo-2H-chromen-3-yl)-4-hydroxy-3-(3-methylbut-2-en-1-yl)benzamide:
* CAS No : 485-23-4
* Molecular Weight : 395.41
* Molecular Formula : C22H21NO6C_{22}H_{21}NO_6

Anticancer Activity of Related Compounds
Several search results discuss the anticancer activity of related compounds and derivatives. For instance, "1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives" were synthesized and tested for anticancer activity against the MCF-7 cell line . Compounds 7b , 7c , and 8ac demonstrated significant anticancer activity compared to the reference compound Dox .

Another study focused on "2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives" as potential anticancer agents . These compounds were tested against human cancer cell lines, including HCT-116, MCF-7, and HeLa .

Additionally, "1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" has shown anticancer properties and can induce apoptosis in cancer cells. It has demonstrated antiproliferative effects against several types of cancer:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

Comparison with Similar Compounds

Structural and Functional Analogues in Anti-Inflammatory Activity

Key analogues include:

Compound Name Amide Substituent Chromane/Coumarin Features ICAM-1 Inhibition (Relative Potency) Reference
Target Compound Coumarin derivative 4,7-dihydroxy-8-methyl-2-oxo coumarin Not reported
Compound 14 : N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide Hexyl group 7-hydroxy, 2,2-dimethyl chromane Most potent (IC50: ~0.8 μM)
Shorter-chain amidochromans (e.g., N-propyl) Propyl group 7-hydroxy, 2,2-dimethyl chromane Moderate activity
Chromanyl acrylates α,β-unsaturated ester Methoxy-substituted phenyl rings Variable (depends on substituents)

Key Findings :

  • Amide Substituent : The hexyl group in Compound 14 optimizes lipophilicity and membrane permeability, enhancing ICAM-1 inhibition . The target compound’s bulky coumarin substituent may reduce bioavailability due to increased polarity and steric hindrance.
  • Hydroxyl/Oxo Groups : The 4,7-dihydroxy and 2-oxo groups in the target compound’s coumarin moiety could enhance hydrogen bonding with inflammatory targets (e.g., TNF-α receptors), but their electron-withdrawing effects might destabilize the amide bond, reducing metabolic stability compared to Compound 14’s simpler 7-hydroxy chromane .
  • Chromane vs. Coumarin Cores : Chromane derivatives like Compound 14 exhibit higher conformational rigidity, favoring target engagement. The coumarin core in the target compound introduces additional redox-sensitive groups (e.g., dihydroxy), which may confer antioxidant activity but also increase susceptibility to enzymatic degradation .
Structure-Activity Relationship (SAR) Insights
  • Chain Length : Elongation of the amide alkyl chain (e.g., hexyl in Compound 14) improves anti-inflammatory activity by balancing lipophilicity and solubility. Shorter chains (e.g., propyl) reduce potency .
  • Substituent Positioning: Methoxy groups at the para position in chromanyl acrylates enhance activity, whereas meta substitution diminishes efficacy.
  • Steric Effects : 2,2-Dimethyl groups on the chromane core (shared by the target compound and Compound 14) enhance steric protection of the amide bond, improving metabolic stability .

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